Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate
Overview
Description
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate (BHPC) is a pyridine-based compound1. It has gained significant attention in scientific research due to its unique physical and chemical properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate from the web search results.Molecular Structure Analysis
The molecular formula of BHPC is C14H14N4O31. The molecular weight is 286.29 g/mol1. However, the specific structure details are not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results do not provide specific information on the chemical reactions involving Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate.Physical And Chemical Properties Analysis
BHPC has a molecular weight of 286.29 g/mol1. It is a pyridine-based compound1. However, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have explored the synthesis of various compounds involving benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, focusing on their antimicrobial properties. For instance, Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were screened for their antibacterial and antifungal activity properties, showcasing the potential of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives in contributing to the development of new antimicrobial agents (Elgemeie et al., 2017).
Molecular Docking and In Vitro Screening
Another avenue of research involves molecular docking and in vitro screening of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These studies help in understanding the interaction between these compounds and target proteins, which is crucial for drug development (Flefel et al., 2018).
Catalysis in Organic Synthesis
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate and its derivatives also find application in catalysis. Wu et al. (2014) explored the use of 2-(2-Hydrazinecarbonyl)pyridine N-oxides, derived from pyrrole-2-carbohydrazides and pyridine N-oxides, as ligands for copper powder-catalyzed N-arylation of imidazoles with aryl halides in water. This signifies the role of these compounds in facilitating organic synthesis reactions (Wu et al., 2014).
Corrosion Inhibition
Research by Raheem and Shihab (2022) delved into the synthesis of new pyridinium bromide derivatives inhibitors, including benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Their study focused on the corrosion inhibition properties for meld steel in acidic solutions, highlighting another industrial application of these compounds (Raheem & Shihab, 2022).
Safety And Hazards
The safety and hazards associated with Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate are not specified in the search results.
Future Directions
The future directions for the research and application of Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
benzyl N-[6-(hydrazinecarbonyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-18-13(19)11-7-4-8-12(16-11)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,18,19)(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLEDQMHDYUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.